molecular formula C8H10ClN3 B6207957 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride CAS No. 2703780-47-4

6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride

Cat. No.: B6207957
CAS No.: 2703780-47-4
M. Wt: 183.6
InChI Key:
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Description

6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine, followed by the introduction of a nitrile group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to certain receptors or enzymes, modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride involves the reaction of 2-cyanopyridine with ethylenediamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2-cyanopyridine", "ethylenediamine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine in a suitable solvent.", "Step 2: Add ethylenediamine to the reaction mixture and stir at a suitable temperature.", "Step 3: Add a reducing agent to the reaction mixture and continue stirring.", "Step 4: Acidify the reaction mixture with hydrochloric acid to yield the hydrochloride salt of the product.", "Step 5: Isolate and purify the product by suitable methods." ] }

CAS No.

2703780-47-4

Molecular Formula

C8H10ClN3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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